![molecular formula C21H33NO5SSi B570561 Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate CAS No. 120705-71-7](/img/structure/B570561.png)

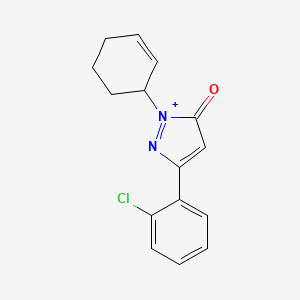

Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

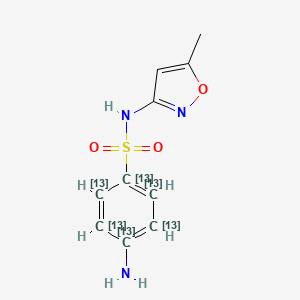

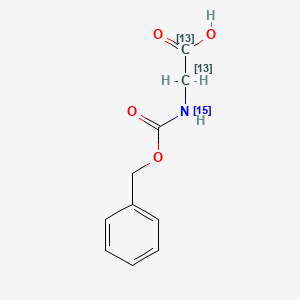

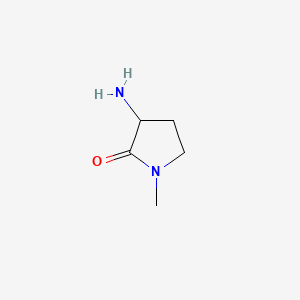

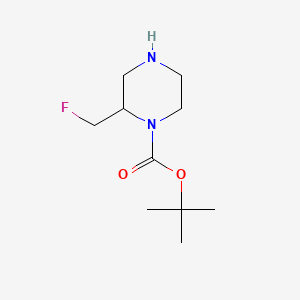

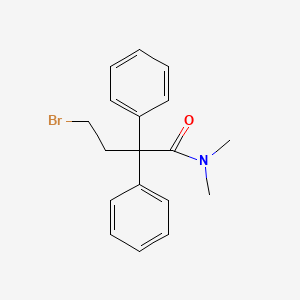

Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate is a useful research compound. Its molecular formula is C21H33NO5SSi and its molecular weight is 439.642. The purity is usually 95%.

BenchChem offers high-quality Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Carbocyclization

Research by Gimazetdinov et al. (2017) investigated the intramolecular carbocyclization of methyl prop-2-enoate derivatives, leading to the formation of bicyclo[3.1.0]hexene structures. This study highlighted potential pathways for cyclopropane ring closure and discussed the failure of certain derivatives to undergo intramolecular Baylis–Hillman reactions, emphasizing the chemical versatility and reactivity of these compounds in synthesizing novel cyclic structures (Gimazetdinov et al., 2017).

β-Elimination Reactions

Baxter and Stoodley (1976) explored β-elimination reactions of oxo-thia-azabicyclo[4.3.0]non-2-ene carboxylates, demonstrating the conversion into potassium α-thiazolin-3-yl acrylate and β-dimethylacrylate derivatives. This research provides insight into the rearrangement processes triggered by β-elimination, contributing to our understanding of the chemical behavior of bicyclic compounds in synthetic applications (Baxter & Stoodley, 1976).

Acid-Catalyzed Rearrangement

Nativi, Reymond, and Vogel (1989) conducted a study on the acid-catalyzed rearrangement of aziridines derived from oxabicyclo[2.2.1]hept-5-en-2-one acetals, leading to the highly stereoselective total synthesis of amino sugars. This work showcases the application of bicyclic compounds in synthesizing complex sugar analogues with potential biological activity (Nativi et al., 1989).

Cycloaddition Reactions

Research by Bateson et al. (1986) on cycloaddition reactions of p-nitrobenzyl azabicyclo[3.2.0]hept-2-ene carboxylate highlighted the synthesis of novel polycyclic azetidinone structures. This study illustrates the utility of such bicyclic compounds in constructing complex molecular architectures through Diels–Alder and 1,3-dipolar cycloaddition reactions (Bateson et al., 1986).

Propiedades

IUPAC Name |

prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO5SSi/c1-8-10-26-20(24)17-16(14-9-11-25-12-14)22-18(23)15(19(22)28-17)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWACLGUHPFWLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C(=O)OCC=C)C3CCOC3)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO5SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[1-[(Tert-butyldimethylsilyl)oxy]ethyl]-7-oxo-3-(tetrahydro-3-furanyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid 2-propenyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.